Boc-D-Dab(Fmoc)-OH
CAS No.: 131570-57-5
Cat. No.: VC21537711
Molecular Formula: C24H28N2O6
Molecular Weight: 440.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 131570-57-5 |
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Molecular Formula | C24H28N2O6 |
Molecular Weight | 440.5 g/mol |
IUPAC Name | (2R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
Standard InChI | InChI=1S/C24H28N2O6/c1-24(2,3)32-23(30)26-20(21(27)28)12-13-25-22(29)31-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,30)(H,27,28)/t20-/m1/s1 |
Standard InChI Key | MJZDTTZGQUEOBL-HXUWFJFHSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
SMILES | CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Canonical SMILES | CC(C)(C)OC(=O)NC(CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Chemical Identity and Structural Characteristics
Boc-D-Dab(Fmoc)-OH, systematically named N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid, is a modified amino acid with two distinct protecting groups. Its chemical identity is defined by the following properties:
Property | Value |
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Chemical Name | N-α-Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid |
Synonyms | Boc-N-γ-Fmoc-D-2,4-diaminobutyric acid |
CAS Registry Number | 131570-57-5 |
Molecular Formula | C₂₄H₂₈N₂O₆ |
Molecular Weight | 440.5 g/mol |
MDL Number | MFCD00798625 |
InChI Key | MJZDTTZGQUEOBL-HXUWFJFHSA-N |
The compound features a D-configured diaminobutyric acid (Dab) core with two protecting groups: the tert-butyloxycarbonyl (Boc) group protecting the α-amino position and the 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the γ-amino position . This orthogonal protection strategy allows for selective deprotection, making it valuable for controlled peptide synthesis procedures.
Stereochemistry and Structural Significance
Boc-D-Dab(Fmoc)-OH possesses D-stereochemistry at the α-carbon, which is the inverse of the naturally occurring L-configuration found in most amino acids. This stereochemical configuration significantly impacts the compound's properties and applications:
Stereochemical Impact
The D-configuration alters the spatial arrangement of the molecule, affecting:
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Secondary structure formation in resulting peptides
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Resistance to enzymatic degradation
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Pharmacokinetic properties of synthesized peptides
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Biological activity of final peptide products
The D-configuration provides enhanced stability against proteolytic enzymes, which preferentially recognize L-amino acids, thereby extending the half-life of peptides containing this residue .
Protecting Group Arrangement
The strategic placement of Boc and Fmoc protecting groups allows for orthogonal deprotection chemistry, a fundamental aspect of modern peptide synthesis. The Boc group is acid-labile, being removed by trifluoroacetic acid (TFA), while the Fmoc group is base-labile, typically cleaved by piperidine in dimethylformamide (DMF) .
Synthesis and Production Methods
The synthesis of Boc-D-Dab(Fmoc)-OH typically follows established protecting group chemistry principles and involves multiple steps to achieve selective protection at the α- and γ-amino groups.
Synthetic Routes
A general synthetic route involves:
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Starting with D-diaminobutyric acid (D-Dab)
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Selective protection of the α-amino group with Boc anhydride under controlled pH conditions
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Subsequent protection of the γ-amino group with Fmoc-Cl in the presence of a base such as diisopropylethylamine (DIPEA)
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Purification, typically by column chromatography, to obtain the final product
This synthetic approach requires careful control of reaction conditions to prevent undesired side reactions and ensure regioselectivity in the protection steps .
Industrial Production
Industrial production of Boc-D-Dab(Fmoc)-OH employs scaled-up versions of laboratory synthetic routes, with optimizations for:
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Reagent efficiency
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Reaction yield
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Purity of the final product
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Environmental impact of the process
Quality control typically employs analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy to ensure product consistency and purity .
Applications in Peptide Synthesis
Boc-D-Dab(Fmoc)-OH serves as a versatile building block in peptide synthesis, offering unique functionalities that cannot be achieved with standard amino acids.
Solid-Phase Peptide Synthesis Applications
In solid-phase peptide synthesis (SPPS), Boc-D-Dab(Fmoc)-OH enables:
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Introduction of additional reactive sites through the side chain
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Creation of branched peptides
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Development of cyclic peptides through side-chain to backbone cyclization
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Installation of post-synthetic modifications at the γ-amino position following selective Fmoc removal
The orthogonal protection strategy allows for selective deprotection and manipulation during peptide assembly, providing precise control over the synthesis process .
Solution-Phase Peptide Synthesis
In solution-phase peptide synthesis, Boc-D-Dab(Fmoc)-OH offers similar advantages to SPPS applications, with additional considerations for solubility and purification at intermediate steps. The compound's dual protection facilitates segment condensation approaches and controlled synthesis of complex peptide structures .
Comparative Protection Strategies
The table below compares Boc-D-Dab(Fmoc)-OH with its isomeric counterpart, Fmoc-D-Dab(Boc)-OH:
Feature | Boc-D-Dab(Fmoc)-OH | Fmoc-D-Dab(Boc)-OH |
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α-Amino Protection | Boc | Fmoc |
γ-Amino Protection | Fmoc | Boc |
Compatible with Standard Fmoc Strategy | Requires modified approach | Directly compatible |
Deprotection Sequence | Typically α-Boc first | Typically α-Fmoc first |
Main Application | Special peptide structures | Standard Fmoc-SPPS |
CAS Registry Number | 131570-57-5 | 114360-56-4 |
This comparison highlights the complementary roles these compounds play in peptide synthesis strategies .
Pharmacological and Biological Applications
Boc-D-Dab(Fmoc)-OH has contributed significantly to the development of peptides with important pharmacological properties.
Antimicrobial Peptide Development
The compound has been utilized in the synthesis of antimicrobial peptides, where:
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The D-configuration enhances peptide stability against proteolytic degradation
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The additional amino group (once deprotected) provides opportunities for increased cationic charge, important for antimicrobial activity
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The rigid structure contributed by D-Dab can influence peptide secondary structure and membrane interactions
These properties have made Boc-D-Dab(Fmoc)-OH valuable in developing stable antimicrobial peptides with enhanced activity against resistant bacterial strains .
Enzyme Inhibitor Development
Peptides incorporating D-Dab residues have shown promise as enzyme inhibitors, with applications in:
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Protease inhibitor development
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Design of peptide-based drugs targeting specific enzyme-substrate interactions
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Creation of metabolically stable therapeutic peptides
The D-configuration contributes to metabolic stability, while the additional amino functionality can participate in specific binding interactions with target enzymes .
Comparative Analysis with Related Compounds
Understanding how Boc-D-Dab(Fmoc)-OH compares to similar compounds provides insight into its unique applications and advantages.
Comparison with Other Protected Diaminobutyric Acid Derivatives
Compound | Key Differences | Primary Applications |
---|---|---|
Boc-D-Dab(Fmoc)-OH | D-stereochemistry, α-Boc, γ-Fmoc | Specialized peptide synthesis |
Boc-L-Dab(Fmoc)-OH | L-stereochemistry, same protection pattern | Standard peptide synthesis |
Fmoc-D-Dab(Boc)-OH | Reverse protection pattern | Standard Fmoc-SPPS |
Fmoc-D-Dab(Ac)-OH | Acetyl instead of Boc on side chain | Limited orthogonality |
Fmoc-N-Me-Dab(Boc)-OH | Contains N-methylation | Peptide backbone modification |
This comparison demonstrates the unique position of Boc-D-Dab(Fmoc)-OH within the landscape of protected diaminobutyric acid derivatives .
Advantages and Limitations
Boc-D-Dab(Fmoc)-OH offers several advantages in peptide synthesis:
Advantages:
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Orthogonal protection strategy enabling selective deprotection
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D-configuration providing proteolytic stability
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Additional reactive site for peptide modification
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Compatibility with both Boc and Fmoc chemistry
Limitations:
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Higher cost compared to standard amino acids
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More complex handling requirements
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Potential steric hindrance affecting coupling efficiency
Current Research and Future Perspectives
Research involving Boc-D-Dab(Fmoc)-OH continues to expand, with several promising directions emerging in recent years.
Recent Advances
Current research applications include:
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Development of cell-penetrating peptides utilizing the additional amino functionality
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Creation of peptide-drug conjugates with improved pharmacokinetic properties
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Synthesis of peptide-based imaging agents for diagnostic applications
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Engineering of peptide scaffolds for tissue engineering and regenerative medicine
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Design of peptide-based nanostructures for drug delivery systems
Future Research Directions
Emerging research areas that may further expand the applications of Boc-D-Dab(Fmoc)-OH include:
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